molecular formula C15H9Cl2NO B12629710 2,6-Dichloro-1-phenylindole-3-carbaldehyde

2,6-Dichloro-1-phenylindole-3-carbaldehyde

Cat. No.: B12629710
M. Wt: 290.1 g/mol
InChI Key: RLRUBYCXBFHAJQ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry and Material Sciences

The indole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. rsc.orghmdb.ca Its unique electronic properties and structural rigidity make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. hmdb.caorganicchemistrydata.org The indole nucleus is found in a vast array of natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. hmdb.canih.gov This natural prevalence has inspired chemists to incorporate the indole framework into a wide range of synthetic molecules with diverse therapeutic applications, from anticancer to antiviral and anti-inflammatory agents. organicchemistrydata.orgchemicalbook.com

In the realm of material sciences, the indole scaffold is also gaining traction. Its electron-rich nature and potential for functionalization make it an attractive building block for the development of organic semiconductors, fluorescent probes, and other advanced materials. The ability to tune the electronic and photophysical properties of indole-containing molecules through substitution allows for the rational design of materials with specific, desirable characteristics.

Research Trajectories of Substituted Indole-3-Carbaldehydes

Among the vast family of indole derivatives, substituted indole-3-carbaldehydes have emerged as a particularly interesting and versatile class of compounds. The aldehyde group at the 3-position of the indole ring is a highly reactive functional handle, enabling a wide array of chemical transformations. sigmaaldrich.com This has made indole-3-carbaldehydes key intermediates in the synthesis of more complex molecules, including various alkaloids and pharmaceuticals. sigmaaldrich.com

A primary and well-established method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. hmdb.cahmdb.ca This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce a formyl group onto an electron-rich aromatic ring, such as indole. hmdb.cahmdb.ca The reaction conditions can often be tuned to achieve substitution at the desired position, with the 3-position of the indole ring being particularly favored due to its high electron density. hmdb.ca

Research into substituted indole-3-carbaldehydes has followed several key trajectories:

Synthesis of Novel Derivatives: Chemists are continuously developing new methods to synthesize indole-3-carbaldehydes with diverse substitution patterns on both the indole ring and the N-phenyl group. This allows for the fine-tuning of the molecule's steric and electronic properties.

Exploration of Biological Activity: A significant body of research is dedicated to evaluating the biological activities of these compounds. Various substituted indole-3-carbaldehydes have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. libretexts.org

Development of Chemical Probes: The reactivity of the aldehyde group has been exploited to develop chemical probes for biological systems. These probes can be used to study enzyme function, protein-protein interactions, and other cellular processes.

The following table provides a general overview of the types of research being conducted on substituted indole-3-carbaldehydes:

Research AreaFocusKey Methodologies
Synthetic Chemistry Development of novel and efficient synthetic routes to access a wider range of substituted indole-3-carbaldehydes.Vilsmeier-Haack reaction, palladium-catalyzed cross-coupling reactions, multi-component reactions.
Medicinal Chemistry Investigation of the therapeutic potential of these compounds against various diseases.In vitro and in vivo biological assays, structure-activity relationship (SAR) studies.
Chemical Biology Design and synthesis of indole-3-carbaldehyde-based probes for studying biological processes.Fluorescence microscopy, pull-down assays, activity-based protein profiling.

Scope and Research Imperatives Pertaining to 2,6-Dichloro-1-phenylindole-3-carbaldehyde

This lack of specific research presents both a challenge and an opportunity. The primary research imperative is the definitive synthesis and characterization of this compound. A plausible synthetic route would involve the Vilsmeier-Haack formylation of a 2,6-dichloro-1-phenylindole precursor. The successful synthesis would need to be followed by comprehensive spectroscopic analysis to confirm its structure.

The following table outlines the hypothetical characterization data that would be expected for this compound:

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Signals corresponding to the aldehydic proton, aromatic protons on the phenyl and indole rings. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms.
¹³C NMR Spectroscopy Resonances for the carbonyl carbon of the aldehyde, as well as the aromatic carbons of the indole and phenyl rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₅H₉Cl₂NO, along with characteristic fragmentation patterns.
Infrared Spectroscopy A strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1650-1700 cm⁻¹.

Once synthesized and characterized, the research imperatives for this compound would be to:

Investigate its Reactivity: Explore the chemical transformations of the aldehyde group and the potential for further functionalization of the indole and phenyl rings.

Evaluate its Biological Profile: Screen the compound for a range of biological activities, drawing on the known therapeutic potential of other substituted indole-3-carbaldehydes.

Explore its Material Properties: Investigate its photophysical and electronic properties to assess its potential for applications in material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

2,6-dichloro-1-phenylindole-3-carbaldehyde

InChI

InChI=1S/C15H9Cl2NO/c16-10-6-7-12-13(9-19)15(17)18(14(12)8-10)11-4-2-1-3-5-11/h1-9H

InChI Key

RLRUBYCXBFHAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=C2Cl)C=O

Origin of Product

United States

Reactivity and Derivatization Strategies of 2,6 Dichloro 1 Phenylindole 3 Carbaldehyde

Chemical Transformations at the Carbaldehyde Moiety

The aldehyde group is a versatile handle for introducing molecular diversity. Its electrophilic carbon atom readily reacts with various nucleophiles, leading to a wide array of functionalized indole (B1671886) derivatives.

Condensation Reactions with Nucleophilic Reagents (e.g., Amines, Hydroxylamines)

The carbaldehyde at the 3-position of the indole ring is susceptible to nucleophilic attack. Condensation reactions with primary amines lead to the formation of Schiff bases (imines), while reaction with hydroxylamine (B1172632) yields oximes. These reactions are fundamental in extending the molecular framework. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. researchgate.net

These condensation reactions are typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. The resulting imines and oximes are themselves valuable intermediates for further synthetic elaborations.

Conversion to Oxime and Cyano Derivatives

The transformation of the carbaldehyde to an oxime is a standard reaction involving condensation with hydroxylamine hydrochloride, often in the presence of a base. The oxime can then be converted to a cyano group. This dehydration of the aldoxime to a nitrile is a common synthetic strategy.

For instance, while not specific to the title compound, the conversion of 2-phenylindole-3-carboxaldehyde to its oxime and subsequently to the 3-cyano derivative has been reported. The oxime is typically prepared by reacting the aldehyde with hydroxylamine hydrochloride. The subsequent conversion to the cyano derivative can be achieved using a suitable dehydrating agent.

Below is a table summarizing these transformations, based on analogous indole compounds:

ReactantReagent(s)ProductTransformation
2,6-Dichloro-1-phenylindole-3-carbaldehydeH₂N-OH·HCl, BaseThis compound oximeOximation
This compound oximeDehydrating Agent (e.g., Ac₂O)2,6-Dichloro-1-phenylindole-3-carbonitrileDehydration

Formation of Schiff Bases for Multifunctional Architectures

Schiff bases, formed from the condensation of the carbaldehyde with primary amines, are versatile ligands capable of coordinating with metal ions to form stable complexes. nih.gov The imine nitrogen and potentially other donor atoms within the amine substituent can bind to a metal center, creating multifunctional architectures with applications in catalysis and materials science. researchgate.netresearchgate.net The electronic properties of these Schiff base complexes can be tuned by the nature of the substituents on both the indole core and the amine. The presence of a hydroxyl group in the ortho position of the amine can lead to the formation of intramolecular hydrogen bonds, which enhances the stability of the molecule. nih.gov

Functionalization of the Indole Core

Beyond the aldehyde, the indole nucleus itself offers sites for further functionalization, namely the indole nitrogen and the C-H bonds of the aromatic rings.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring can be functionalized through alkylation or acylation. N-alkylation of indoles typically requires a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. An alternative approach for N-alkylation involves the use of alcohols in the presence of an iron catalyst via a borrowing-hydrogen methodology, which has been demonstrated for indoline (B122111) derivatives that are subsequently oxidized to N-alkylated indoles. nih.gov This two-step, one-pot procedure involves the N-alkylation of the corresponding indoline followed by a selective oxidation. nih.gov

N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. These reactions modify the electronic properties of the indole ring and can serve to introduce further functional handles.

C-H Functionalization Approaches at the Indole Ring

Direct C-H functionalization of the indole ring is a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. While the C2 and C3 positions of indole are typically the most reactive, methods for the functionalization of the benzene (B151609) portion of the indole core have been developed. However, the regioselective functionalization of these C-H bonds can be challenging due to their similar reactivity. nih.gov

Research has shown that the presence of a chloro substituent at the C6 position can have a deactivating effect on the reactivity of the substrate in certain C-H functionalization reactions. nih.gov Despite this, various palladium- and rhodium-catalyzed methods have been developed for the C-H functionalization of indole derivatives, including arylation and alkenylation, which can lead to the formation of fused ring systems. nih.govrsc.org

The table below outlines potential derivatization strategies for the indole core:

Reaction TypeReagent(s)Position of FunctionalizationProduct Type
N-AlkylationR-X (Alkyl halide), BaseN1N-Alkyl-2,6-dichloro-1-phenylindole
N-AcylationRCOCl (Acyl chloride), BaseN1N-Acyl-2,6-dichloro-1-phenylindole
C-H AlkenylationAlkene, Pd or Rh catalystC4 or C7Alkenylated 2,6-dichloro-1-phenylindole
C-H ArylationAryl halide, Pd catalystC4 or C7Arylated 2,6-dichloro-1-phenylindole

Regioselective Derivatization Strategies

The reactivity of the indole nucleus is heavily influenced by its substituents, which can direct subsequent functionalization to specific positions. In the case of this compound, the existing groups—the N-phenyl group, the C2 and C6 chloro substituents, and the C3-formyl group—play crucial roles in determining the regiochemical outcome of derivatization reactions.

A significant strategy for the regioselective functionalization of indole-3-carbaldehydes involves palladium-catalyzed C-H activation. nih.govacs.org Research has demonstrated that the formyl group at the C3 position can act as a directing group to facilitate the arylation at the C4 position of the indole ring. acs.org This reaction is typically performed using a palladium acetate (B1210297) catalyst with an oxidant like silver acetate in a solvent system containing trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP). acs.org

The general reaction is as follows: 1H-Indole-3-carbaldehyde + Aryl Iodide → C4-Arylated-1H-indole-3-carbaldehyde

The efficiency of this C4-arylation is sensitive to steric hindrance. For instance, reactions involving 5-substituted indoles often fail to produce the desired arylated products, suggesting that the bulky substituent at C5 impedes the catalytic cycle. nih.govacs.org Similarly, sterically demanding groups on the iodoarene, such as an ortho-methyl group, can inhibit the reaction. nih.govacs.org Given the structure of this compound, the chloro group at C6 would likely exert significant steric and electronic effects on the reactivity at the C4 and C5 positions, potentially influencing the viability of this C4-arylation strategy.

The following table summarizes the scope of this C4-arylation with various substituted aryl iodides on the parent 1H-indole-3-carbaldehyde.

Aryl Iodide SubstituentPositionProduct Yield
Methyl (Me)4-High
tert-Butyl (t-Bu)4-High
Methoxy (OMe)4-High
Bromo (Br)4-Moderate
Carbomethoxy (CO₂Me)4-Moderate
Acetyl (COMe)4-Moderate
Trifluoromethyl (CF₃)3-High

Data derived from studies on 1H-indole-3-carbaldehyde and may vary for the title compound. acs.org

Multicomponent Reactions (MCRs) Utilizing Indole-3-Carbaldehyde Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. The indole-3-carbaldehyde scaffold is a valuable building block in such reactions due to the reactivity of its formyl group and the indole nucleus.

A notable example is the indium-mediated ternary reaction between indole-3-carboxaldehydes, allyl bromide, and various enamines. researchgate.net This reaction provides a facile route to complex molecules like symmetrical and unsymmetrical bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. researchgate.net The reaction is believed to proceed via an indium-mediated Barbier-type reaction, where the aldehyde is allylated, and the resulting intermediate is trapped by a nucleophilic enamine.

The choice of the enamine component allows for significant structural diversity in the final product. The table below illustrates the versatility of this MCR.

Enamine ComponentResulting Product Class
IndoleSymmetrical/Unsymmetrical Bisindolyl Alkanes
Pyrrole (B145914)Indolyl-Pyrrolyl Alkanes
PyrazoleIndolyl-Pyrazolyl Alkanes
6-AminouracilIndolyl-Uracilyl Alkanes
ImidazoleIndolyl-Imidazolyl Alkanes

This indium-mediated MCR demonstrates a powerful method for constructing complex heterocyclic frameworks from an indole-3-carbaldehyde core. researchgate.net

For this compound, the electron-withdrawing nature of the chloro substituents and the steric bulk of the N-phenyl group would modulate the electrophilicity of the C3-aldehyde, potentially influencing reaction rates and yields in such MCRs.

Rearrangement Reactions and Related Electrophilic Cyclizations

The indole-3-carbaldehyde framework can undergo various rearrangement and cyclization reactions, leading to novel molecular architectures. These transformations often exploit the electronic properties of the indole ring and the reactivity of the aldehyde function.

Carbonyl Migration: A fascinating rearrangement has been observed in related 3-acetylindoles under palladium catalysis. acs.org When subjected to C4-arylation conditions, 3-acetylindoles can undergo a domino reaction involving C4-arylation followed by a 3,2-carbonyl migration, yielding a 2-acetyl-4-aryl-indole. acs.org This unusual migration of the acetyl group from the C3 to the C2 position highlights the dynamic nature of the indole scaffold under catalytic conditions. While this has been demonstrated for the acetyl group, it suggests that similar formyl group migrations could be mechanistically plausible for this compound under specific conditions, providing a pathway to 2-formylindole derivatives.

Electrophilic Cyclization: While the indole C3 position is typically nucleophilic, it is possible to generate electrophilicity at this position under strongly acidic conditions. nih.gov Using triflic acid, N-H indoles can undergo a regioselective dearomative hydroarylation, where the C3 position acts as an electrophile. nih.gov This transformation proceeds through protonation of the indole nitrogen, which prevents the typical C3 protonation and instead favors protonation at C2. This generates a cationic intermediate that is electrophilic at C3 and can be attacked by arenes to form 3-arylindolines and 3,3-spiroindolines. nih.gov The N-phenyl group in this compound already blocks N-H reactivity, which would inherently alter its behavior in such acid-catalyzed reactions compared to N-unsubstituted indoles.

Oxidative Rearrangement: The aldehyde group itself is susceptible to oxidative rearrangements. The Baeyer-Villiger oxidation, for example, converts aldehydes to carboxylic acids or their corresponding esters (formates) using peroxy acids. wiley-vch.de This reaction could be applied to this compound to access the corresponding indole-3-carboxylic acid derivative.

Indium-Mediated Ternary Reactions for Indolyl-Heterocyclic Alkane Formation

Indium has emerged as a unique mediator in organic synthesis due to its tolerance for aqueous media and its specific reactivity profile. One of its notable applications involving indole-3-carbaldehydes is in ternary (three-component) reactions to form complex alkanes. researchgate.net

As detailed previously, indole-3-carboxaldehydes react with allyl bromide and an enamine in the presence of indium metal to yield indolyl-heterocyclic alkanes. researchgate.net This reaction is highly efficient for coupling the indole core with other heterocyclic systems. The scope of the reaction is broad, successfully incorporating electron-rich five-membered heterocycles and other nucleophiles.

Reaction Summary

Component 1Component 2Component 3 (Enamine)MediatorProduct Type
Indole-3-carbaldehydeAllyl BromideIndoleIndiumBisindolyl Alkane
Indole-3-carbaldehydeAllyl BromidePyrroleIndiumIndolyl-Pyrrolyl Alkane
Indole-3-carbaldehydeAllyl BromidePyrazoleIndiumIndolyl-Pyrazolyl Alkane
Indole-3-carbaldehydeAllyl Bromide6-AminouracilIndiumIndolyl-Uracilyl Alkane
Indole-3-carbaldehydeAllyl BromideImidazoleIndiumIndolyl-Imidazolyl Alkane

The reaction proceeds in excellent yields and shows increased ease with substituted allyl bromides. researchgate.net

Furthermore, a related indium-mediated reaction involves the deoxygenative diallylation of indole-3-carboxaldehydes. researchgate.net When stirred with indium and allyl bromide in a THF-water mixture, the aldehyde undergoes a reaction at the carbonyl carbon to provide a 3-(1,6-dien-4-yl)indole derivative, effectively replacing the carbonyl oxygen with two allyl groups. researchgate.net This highlights another unique indium-mediated transformation accessible to the indole-3-carbaldehyde scaffold.

Computational Chemistry and Theoretical Studies on 2,6 Dichloro 1 Phenylindole 3 Carbaldehyde

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

No specific Density Functional Theory (DFT) studies on 2,6-Dichloro-1-phenylindole-3-carbaldehyde were identified. Such studies would be essential to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, which are crucial for understanding its reactivity and potential interactions. Without these specific calculations, no data tables on its structural or electronic parameters can be generated.

Quantum Chemical Calculations for Spectroscopic Correlation and Validation

There is no available research that correlates quantum chemical calculations with experimental spectroscopic data (e.g., FT-IR, UV-Vis, NMR) for this compound. While studies on simpler indole-3-carbaldehydes have used methods like the GIAO method for NMR shift predictions and TD-DFT for electronic transitions, these have not been applied to the title compound. researchgate.netfigshare.com Consequently, a validation of theoretical spectroscopic data against experimental findings is not possible.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis in Crystal Lattice Stability

A Hirshfeld surface analysis is contingent on the availability of single-crystal X-ray diffraction data. No crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the literature. Therefore, a Hirshfeld surface analysis to investigate intermolecular interactions, such as hydrogen bonds and halogen bonds, and to quantify their contributions to the stability of the crystal lattice cannot be performed. Studies on other indole (B1671886) derivatives have utilized this method, but the specific interactions for the dichlorinated compound remain unexamined. researchgate.netfigshare.com

Computational Modeling of Reaction Mechanisms and Pathways

No computational studies detailing the reaction mechanisms and pathways involving this compound were found. Such studies would be valuable for understanding its synthesis, potential degradation pathways, or its mechanism of action in a biological context.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Structural Requirements

While a Quantitative Structure-Activity Relationship (QSAR) study has been conducted on a series of 2-phenylindole-3-carbaldehyde derivatives for antimitotic activity, it does not provide a specific, in-depth analysis of this compound. nih.gov The study highlights the importance of topological indices and electrostatic potential charges for the activity of the general scaffold, but the unique contribution of the 2,6-dichloro substitution on the N-phenyl ring is not singled out or quantified.

Topological Indices in QSAR

The aforementioned QSAR study on 2-phenylindole-3-carbaldehyde derivatives did show the importance of various topological indices. nih.gov However, the specific values and the precise impact of these indices for this compound are not provided.

Electrostatic Potential Charges and Molecular Descriptors in QSAR

The same study also indicated the significance of electrostatic potential charges on different atoms for the biological activity of the 2-phenylindole-3-carbaldehyde scaffold. nih.gov Without specific calculations for this compound, the charge distribution and its role in potential structure-activity relationships remain unknown.

Advanced Computational Techniques

Advanced computational methods are instrumental in modern chemical and biological research, offering insights into molecular interactions that are often difficult to ascertain through experimental means alone. These techniques include molecular docking, alchemical relative binding free energy calculations, and molecular dynamics simulations, each providing a different lens through which to view a molecule's potential as a therapeutic agent or functional material.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Currently, there are no specific molecular docking studies published in the scientific literature for this compound against any biological target. While research on other indole-3-carbaldehyde derivatives exists, showing their potential as inhibitors for enzymes like urease, this specific dichloro-substituted compound has not been investigated in this context. mdpi.com

Alchemical Relative Binding Free Energy Calculations

Alchemical relative binding free energy (RBFE) calculations are a sophisticated class of computational methods used to accurately predict the difference in binding affinity between two or more ligands to a common protein target. These calculations provide a quantitative measure of how chemical modifications to a lead compound are likely to affect its potency.

The scientific literature contains no instances of alchemical RBFE calculations being performed for this compound. Such studies are computationally intensive and are typically performed on series of compounds that have already shown promise in initial screenings or docking studies.

Molecular Dynamics (MD) Simulations in Binding Pose Prediction

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand's binding pose, as predicted by molecular docking, and to explore the conformational changes that may occur upon binding.

There are no published molecular dynamics simulation studies specifically examining the binding pose of this compound within a biological target. This lack of data prevents any detailed discussion on its dynamic interactions or the stability of its potential binding modes.

Spectroscopic Characterization Methodologies for 2,6 Dichloro 1 Phenylindole 3 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods measure the vibrational frequencies of bonds, which are sensitive to the molecular environment, providing a unique "fingerprint" for the compound. jasco-global.com

For indole-3-carbaldehyde derivatives, FTIR and Raman spectra offer key diagnostic peaks. The most prominent is the carbonyl (C=O) stretching vibration of the aldehyde group. In various indole-3-carboxaldehyde analogues, this band appears strongly in the region of 1639–1755 cm⁻¹. csic.esresearchgate.net For instance, in 2-chloroquinoline-3-carboxaldehyde, a related heterocyclic aldehyde, this vibration is observed around 1658 cm⁻¹. mdpi.com The exact frequency is influenced by the electronic effects of substituents on the indole (B1671886) ring; electron-withdrawing groups like chlorine typically shift the C=O stretching frequency to a higher wavenumber.

Another key feature is the N-H stretching vibration in indole derivatives that are not substituted at the N1 position. This appears as a band in the 3200–3450 cm⁻¹ range. csic.es However, for 2,6-Dichloro-1-phenylindole-3-carbaldehyde, this peak would be absent due to the phenyl substitution at the N1 position.

Vibrations associated with the aromatic rings (indole and phenyl) produce a complex series of bands in the fingerprint region (below 1600 cm⁻¹). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-Cl stretching vibrations associated with the two chlorine atoms are expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹, a characteristic range for chloro-aromatic compounds. nih.govnih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound Reference
N-H Stretch3200–3450Indole-3-carbaldehyde semicarbazones csic.es
Aromatic C-H Stretch>3000Indole-3-carboxaldehyde analogues
Aldehyde C=O Stretch1639–1755Indole-3-carbaldehyde derivatives csic.esresearchgate.net
Aromatic C=C Stretch1400–1600General aromatic compounds
C-Cl Stretch600–800Dichloro-aromatic compounds nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for organic structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aldehyde proton, the indole ring protons, and the N-phenyl group protons. The aldehyde proton (CHO) is highly deshielded and expected to appear as a singlet far downfield, typically above δ 10.0 ppm. rsc.org For the closely related 1-phenyl-1H-indole-3-carbaldehyde, this signal is found at δ 10.14 ppm. rsc.org The proton at the C2 position of the indole ring also appears as a distinct singlet, observed at δ 7.94 ppm in the 1-phenyl analogue. rsc.org The remaining protons on the dichlorinated benzene (B151609) portion of the indole ring and the N-phenyl ring would appear in the aromatic region (approximately δ 7.0–8.5 ppm), with their exact chemical shifts and coupling patterns determined by the substitution pattern.

¹³C NMR: The carbon NMR spectrum provides complementary information. The aldehyde carbonyl carbon is the most downfield signal, expected around δ 185 ppm. rsc.org The carbons of the indole and phenyl rings typically resonate between δ 110 and 140 ppm. The carbons bearing the chlorine atoms (C2 and C6) would have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects. For 1-phenyl-1H-indole-3-carbaldehyde, key signals are observed at δ 184.99 (CHO), δ 138.22 (C3), and δ 111.12 (a phenyl-substituted indole carbon). rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals, especially for the complex aromatic regions. COSY spectra reveal proton-proton coupling networks, while HMBC spectra show correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different fragments of the molecule.

¹H and ¹³C NMR Data for 1-phenyl-1H-indole-3-carbaldehyde (a key structural analogue) rsc.org
¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
ProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
CHO10.14 (s)CHO185.0
Indole H27.94 (s)Indole C3138.2
Aromatic H's7.39–8.44 (m)Aromatic C's111.1–137.5

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The extensive conjugated π-system of the indole nucleus, extended by the phenyl group at N1 and the carbaldehyde group at C3, is expected to result in strong UV absorption.

Indole-3-carbaldehyde itself exhibits a λmax around 296 nm. unifi.it The absorption spectrum is a result of π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group. researchgate.net The presence of the N-phenyl group and the two chloro substituents on the indole ring of this compound would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent indole-3-carbaldehyde, due to the extension of the conjugated system and the influence of the halogens as auxochromes. The spectrum of the related indole-3-acetaldehyde shows distinct maxima at 244, 260, and 300 nm, illustrating the typical absorption profile for such compounds. researchgate.net

Compoundλmax (nm)Reference
Indole-3-carbaldehyde296 unifi.it
Indole-3-acetaldehyde244, 260, 300 researchgate.net
Indole-3-carboxylic acid278 researchgate.net

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules like indole derivatives, often yielding the protonated molecular ion [M+H]⁺. rsc.org

For this compound (C₁₅H₉Cl₂NO), the molecular weight is approximately 290.15 g/mol . The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence for its elemental composition. For example, 1-phenyl-1H-indole-3-carbaldehyde shows an [M+H]⁺ ion at m/z 222. rsc.org Other halogenated indoles have also been characterized by ESI-MS, showing either [M+H]⁺ or [M-H]⁻ ions depending on the specific structure and analytical conditions. mdpi.com Fragmentation patterns in the mass spectrum could involve the loss of the aldehyde group (CHO), chlorine atoms (Cl), or cleavage of the N-phenyl bond, providing further structural information.

X-ray Crystallography: Single-Crystal and Powder X-ray Diffraction (XRD)

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction can yield detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data for 1H-Indole-3-carbaldehyde nih.gov
ParameterValue
Chemical FormulaC₉H₇NO
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.0758 (9)
b (Å)5.8059 (4)
c (Å)8.6909 (5)
Volume (ų)710.24 (8)

Other Spectroscopic Techniques: Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov As a diamagnetic, ground-state molecule, this compound is EPR-silent.

However, EPR spectroscopy could be a valuable tool for studying radical intermediates derived from this compound. For example, in mechanistic studies involving oxidation, reduction, or photolysis, EPR could be used to detect and identify any resulting radical cations, radical anions, or neutral radicals. researchgate.net Studies on the metabolism of indole-3-acetic acid have successfully used EPR to detect a tertiary carbon-centered radical on the indole ring. nih.gov Therefore, EPR would be employed not for the routine characterization of the stable compound itself, but rather to investigate its reactivity and the transient paramagnetic species it may form under specific chemical or biological conditions.

Applications of 2,6 Dichloro 1 Phenylindole 3 Carbaldehyde As a Synthetic Precursor in Materials Science Research

Design and Synthesis of Advanced Organic Materials

There is no available research specifically documenting the design and synthesis of advanced organic materials using 2,6-dichloro-1-phenylindole-3-carbaldehyde as a starting material. While the general class of indole (B1671886) derivatives is of interest in materials science, the specific synthetic routes and resulting material properties originating from this particular dichlorinated phenylindole carbaldehyde have not been reported.

Formation of Multifunctional Chemical Entities for Specialized Material Applications

No studies have been identified that describe the use of this compound in the formation of multifunctional chemical entities for specialized material applications. The potential for this compound to act as a building block for materials with tailored electronic, optical, or thermal properties remains an unexplored area of research.

Development of Indole-Based Scaffolds for Diverse Functional Materials

While the development of indole-based scaffolds is an active area of research for creating diverse functional materials, there is no specific mention of this compound in this context. Research on other substituted indoles suggests that the unique electronic and steric properties imparted by the dichloro and phenyl substitutions could potentially be leveraged for the creation of novel functional materials, but such studies have not yet been undertaken or published. semanticscholar.org

Q & A

Q. What are the common synthetic routes for 2,6-Dichloro-1-phenylindole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis often involves halogenation and formylation of indole precursors. For example, the Vilsmeier-Haack reaction introduces the aldehyde group at the 3-position of indole, while Friedel-Crafts acylation can attach the phenyl group. Optimization may include varying catalysts (e.g., Lewis acids), temperature gradients, and solvent systems. Monitoring intermediates via TLC and NMR ensures stepwise progress . Kinetic studies and DOE (Design of Experiments) can systematically identify yield-limiting factors.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC/UPLC : Assess purity (>98% is typical for research-grade material).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., 2,6-dichloro and phenyl groups) and aldehyde proton resonance.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns consistent with chlorine substituents.
  • X-ray crystallography (using software like SHELX ): Resolve crystal packing and bond angles for structural validation.

Q. How can researchers ensure stability during storage and experimental use?

Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Use TGA/DSC to determine decomposition thresholds (e.g., thermal stability up to 225°C as seen in related halogenated compounds ). Store in amber vials under inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved methodologically?

Discrepancies may arise from impurities, assay variability, or cell-line-specific responses. Strategies include:

  • Replication : Independent synthesis and bioactivity testing.
  • Purity validation : Use orthogonal techniques (e.g., HPLC coupled with NMR) to exclude byproduct interference.
  • Dose-response curves : Quantify EC50/IC50 values across multiple models.
  • Meta-analysis : Apply statistical frameworks (e.g., mixed-effects models) to reconcile divergent findings .

Q. What computational approaches predict reactivity and binding interactions of this compound?

  • DFT Calculations : Model electronic effects of chlorine substituents on aldehyde reactivity and charge distribution.
  • Molecular Docking : Screen against target proteins (e.g., kinase domains) to hypothesize binding modes.
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales. These methods align with dialectical frameworks for resolving contradictions in mechanistic hypotheses .

Q. How to address regioselectivity challenges during functionalization of the indole core?

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic attack to specific positions.
  • Microwave-assisted Synthesis : Enhance kinetic control to favor desired regioisomers.
  • Cross-coupling Strategies : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) for late-stage diversification .

Q. What strategies interpret conflicting spectroscopic data (e.g., ambiguous NOE correlations or split signals)?

  • Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 to assign overlapping signals.
  • Variable Temperature NMR : Resolve dynamic effects causing signal splitting.
  • Crystallographic Validation : Compare experimental spectra with simulated data from X-ray structures .

Methodological Considerations for Data Contradictions

Q. How to design experiments that account for halogen-specific steric and electronic effects?

  • Comparative Studies : Synthesize analogs (e.g., 2-Cl vs. 6-Cl substitution) to isolate electronic contributions.
  • Hammett Analysis : Quantify substituent effects on reaction rates or binding affinities.
  • Single-crystal Studies : Correlate steric bulk with conformational flexibility using crystallographic data .

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity profiles?

  • Probit Analysis : Model mortality curves in in vivo studies.
  • ANOVA with post-hoc tests : Identify significant differences across treatment groups.
  • Machine Learning : Train classifiers to predict toxicity thresholds from structural descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.